

# Independent Verification of 7rh (DDR1-IN-2) IC50 Values: A Comparative Guide

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## Compound of Interest

Compound Name: 7rh

Cat. No.: B607014

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This guide provides an objective comparison of the Discoidin Domain Receptor 1 (DDR1) inhibitor **7rh**, also known as DDR1-IN-2, with other alternative inhibitors. The information presented is supported by experimental data from various independent research publications and commercial suppliers, offering a comprehensive overview of its potency and selectivity.

## Data Presentation: Comparative Inhibitory Activity (IC50)

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the biochemical and cellular IC50 values for **7rh** and a selection of alternative DDR1 inhibitors. These values have been compiled from multiple independent sources to provide a robust verification of **7rh**'s efficacy.

Table 1: Biochemical IC50 Values of DDR1 Inhibitors

Inhibitor	Target	IC50 (nM)	Source(s)
7rh (DDR1-IN-2)	DDR1	6.8 - 13.1	<a href="#">[1]</a> <a href="#">[2]</a>
DDR2	101.4 - 203	<a href="#">[3]</a>	
Bcr-Abl	355 - 414	<a href="#">[3]</a>	
c-Kit	>10,000	<a href="#">[4]</a>	
DDR1-IN-1	DDR1	105	<a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
DDR2	413	<a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>	
Imatinib	DDR1	41 - 43	<a href="#">[8]</a> <a href="#">[9]</a>
DDR2	71	<a href="#">[9]</a>	
Nilotinib	DDR1	3.7	<a href="#">[8]</a>
Dasatinib	DDR1	1.35	
Ponatinib	DDR1	9	<a href="#">[9]</a>
DDR2	9	<a href="#">[9]</a>	

Table 2: Cellular IC50 Values of **7rh** (DDR1-IN-2) in Cancer Cell Lines

Cell Line	Cancer Type	IC50 (μM)	Source
CNE2	Nasopharyngeal Carcinoma	1.97	<a href="#">[10]</a>
HONE1	Nasopharyngeal Carcinoma	3.71	<a href="#">[10]</a>
CNE1	Nasopharyngeal Carcinoma	2.06	<a href="#">[10]</a>
SUNE1	Nasopharyngeal Carcinoma	3.95	<a href="#">[10]</a>
K562	Leukemia	0.038	<a href="#">[1]</a>
NCI-H460	Non-Small Cell Lung Cancer	2.98	<a href="#">[1]</a>
NCI-H23	Non-Small Cell Lung Cancer	2.1	<a href="#">[4]</a>
A549	Non-Small Cell Lung Cancer	2.7	<a href="#">[4]</a>
MDA-MB-231	Breast Cancer	13.34	<a href="#">[11]</a>
MCF-7	Breast Cancer	4.73	<a href="#">[11]</a>

## Experimental Protocols

The determination of IC50 values is highly dependent on the experimental conditions. Below is a detailed methodology for a common biochemical kinase assay used to determine the potency of DDR1 inhibitors.

### Protocol: LanthaScreen™ Eu Kinase Binding Assay

This protocol is a representative method for determining the biochemical IC50 of kinase inhibitors like **7rh**.

#### 1. Reagent Preparation:

- Kinase Reaction Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 0.01% Brij-35.
- Compound Dilution: Prepare a serial dilution of the test compound (e.g., **7rh**) in 100% DMSO. A typical starting concentration is 10 mM. Further dilute the compound in the kinase reaction buffer to the desired final concentrations.
- Kinase Solution: Dilute the purified recombinant DDR1 kinase to the desired concentration in the kinase reaction buffer.
- Substrate/ATP Solution: Prepare a solution of the kinase substrate (e.g., Fluorescein-Poly GAT) and ATP in the kinase reaction buffer. The final ATP concentration should be close to its K<sub>m</sub> for the kinase.[3]
- Detection Solution: Prepare a solution containing a europium (Eu)-labeled anti-tag antibody (specific to the kinase's tag) and EDTA in a TR-FRET dilution buffer.

## 2. Assay Procedure:

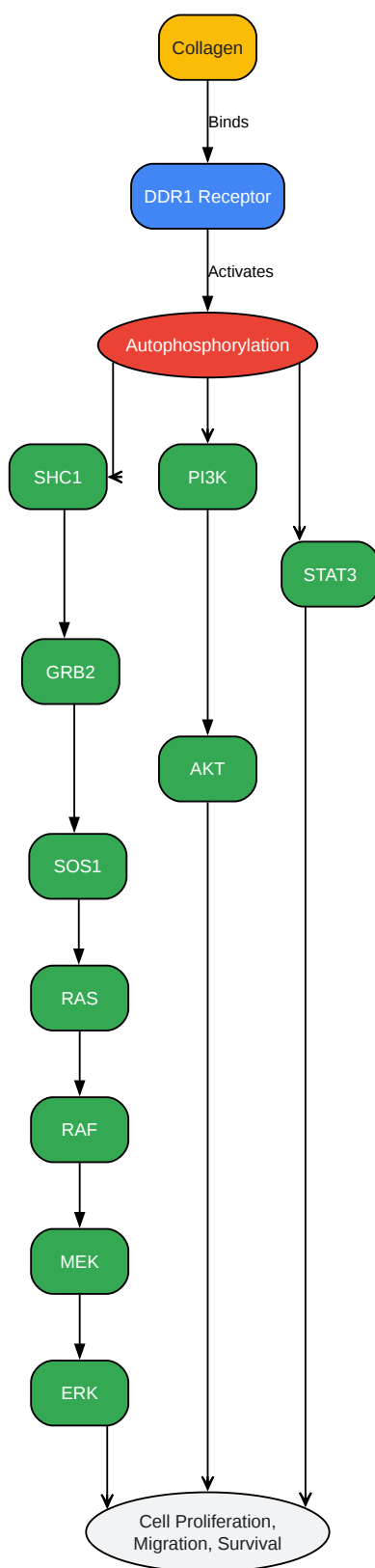
- Add the serially diluted compound to the wells of a low-volume 384-well plate.
- Add the kinase solution to each well.
- Initiate the kinase reaction by adding the substrate/ATP solution to all wells.
- Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
- Stop the reaction by adding the detection solution. The EDTA in this solution chelates Mg<sup>2+</sup>, which is essential for kinase activity.
- Incubate the plate at room temperature for an additional period (e.g., 60 minutes) to allow for the binding of the antibody to the kinase.
- Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal using a suitable plate reader (emission at 665 nm and 615 nm with excitation at 340 nm).

## 3. Data Analysis:

- The ratio of the emission signals (665 nm / 615 nm) is calculated.
- The percentage of inhibition is determined for each compound concentration relative to a no-inhibitor control.
- The IC<sub>50</sub> value is calculated by fitting the concentration-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

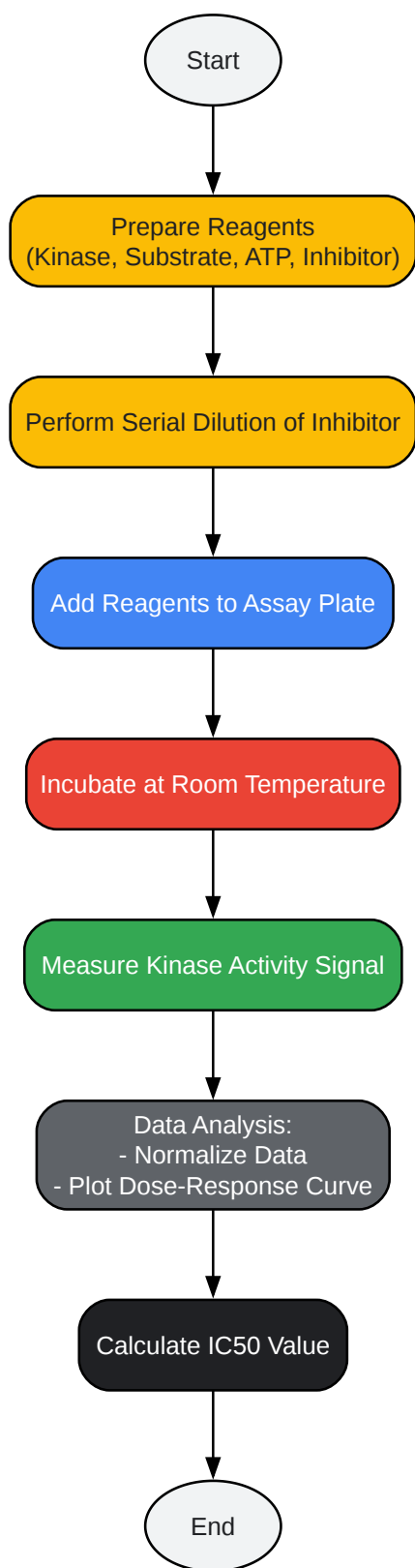
## Mandatory Visualization

The following diagrams illustrate the DDR1 signaling pathway and a typical experimental workflow for IC<sub>50</sub> determination.



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### DDR1 Signaling Pathway



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### Biochemical IC<sub>50</sub> Determination Workflow

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